molecular formula C10H15Cl2NS B2860840 2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride CAS No. 2126160-85-6

2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride

Cat. No.: B2860840
CAS No.: 2126160-85-6
M. Wt: 252.2
InChI Key: MKSOHVDISKWCQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride is a chemical compound with the molecular formula C10H14ClNS·HCl. It is known for its unique structure, which includes a chlorothiophene ring and a pyrrolidine ring. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Mechanism of Action

Target of Action

The primary targets of 2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . . These properties could impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with 2-methylpyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiophenes, and various substituted derivatives of the original compound .

Scientific Research Applications

2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chlorothiophen-2-yl)methanamine hydrochloride
  • 2-Aminomethyl-5-chlorothiophene hydrochloride
  • (5-Chloro-2-thienyl)methanamine hydrochloride

Uniqueness

2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride stands out due to its unique combination of a chlorothiophene ring and a pyrrolidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-[(5-chlorothiophen-2-yl)methyl]-2-methylpyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNS.ClH/c1-10(5-2-6-12-10)7-8-3-4-9(11)13-8;/h3-4,12H,2,5-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSOHVDISKWCQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)CC2=CC=C(S2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.